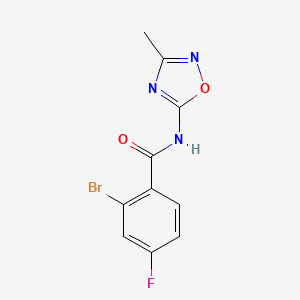![molecular formula C13H17N3O B14901319 n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide is a chemical compound with the molecular formula C13H17N3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts
作用機序
The mechanism of action of n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
1H-benzo[d]imidazole: A core structure in many biologically active compounds.
2-Substituted benzimidazoles: Known for their antimicrobial and anticancer activities.
5-Fluoro-1H-benzo[d]imidazole: Studied for its anti-tubercular activity.
Uniqueness
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
N-(3-methylbutyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-9(2)5-6-14-13(17)10-3-4-11-12(7-10)16-8-15-11/h3-4,7-9H,5-6H2,1-2H3,(H,14,17)(H,15,16) |
InChIキー |
AUEXQPCHKRYUMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



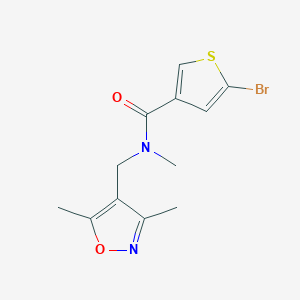
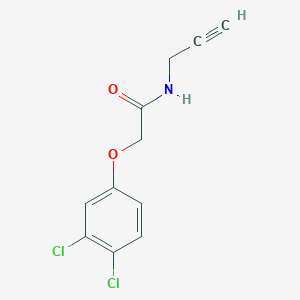
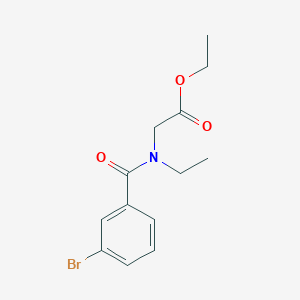
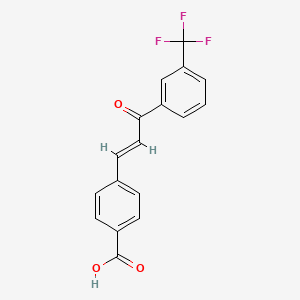
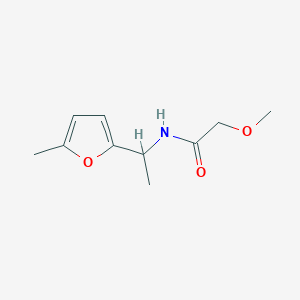
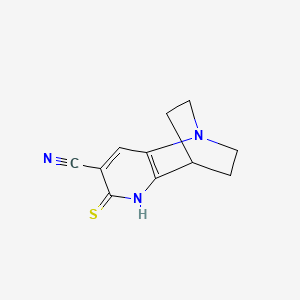

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
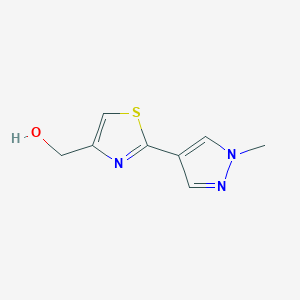
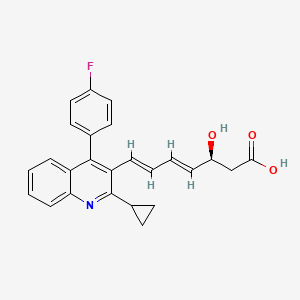
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
